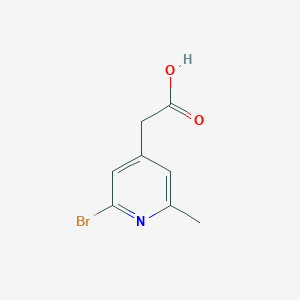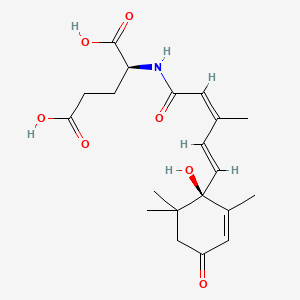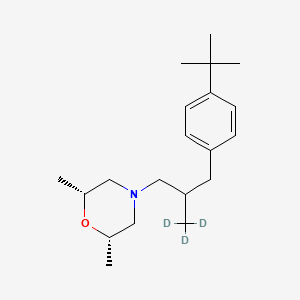
(S)-a-Amino-2-hydroxy-benzenebutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-4-(2-hydroxyphenyl)butanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a hydroxyphenyl group, and a butanoic acid chain. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-4-(2-hydroxyphenyl)butanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted cinnamic acid derivative, using a chiral rhodium or ruthenium catalyst under hydrogen gas . The reaction conditions often include a solvent like ethanol or methanol and a temperature range of 25-50°C.
Industrial Production Methods
In industrial settings, the production of (S)-2-amino-4-(2-hydroxyphenyl)butanoic acid may involve the use of biocatalysts, such as enzymes, to achieve high enantioselectivity. Enzymatic resolution of racemic mixtures or the use of engineered microorganisms to produce the desired enantiomer are common approaches .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-4-(2-hydroxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The amino group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones
Reduction: Primary amines
Substitution: Ethers and esters
Aplicaciones Científicas De Investigación
(S)-2-Amino-4-(2-hydroxyphenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-amino-4-(2-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its binding affinity and the nature of the target. The hydroxyphenyl group plays a crucial role in these interactions by forming hydrogen bonds and hydrophobic interactions with the active site of the enzyme .
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-Amino-4-(2-hydroxyphenyl)butanoic acid
- 2-Amino-4-(4-hydroxyphenyl)butanoic acid
- 2-Amino-4-(2-methoxyphenyl)butanoic acid
Uniqueness
(S)-2-Amino-4-(2-hydroxyphenyl)butanoic acid is unique due to its specific stereochemistry and the presence of the hydroxyphenyl group at the 2-position. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-(2-hydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-8(10(13)14)6-5-7-3-1-2-4-9(7)12/h1-4,8,12H,5-6,11H2,(H,13,14)/t8-/m0/s1 |
Clave InChI |
ORMODNFPWYQQHE-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)CC[C@@H](C(=O)O)N)O |
SMILES canónico |
C1=CC=C(C(=C1)CCC(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1'-[1,1'-Biphenyl]-3-yl-[1,4'-Bipiperidin]-4-amine](/img/structure/B13442359.png)






![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13442402.png)
![{[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B13442405.png)
![N-[[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]thioxomethyl]benzamide](/img/structure/B13442408.png)


